zinc;1,3-dichlorobenzene-5-ide;iodide

Description

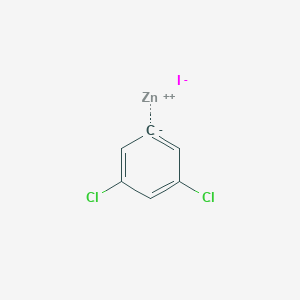

Zinc;1,3-dichlorobenzene-5-ide;iodide is a coordination compound where zinc (Zn²⁺) serves as the central metal ion, likely coordinated to the aromatic 1,3-dichlorobenzene-5-ide ligand and iodide (I⁻) counterions. Such complexes are of interest in catalysis, materials science, and bioinorganic chemistry due to zinc’s versatile coordination geometry and redox stability.

Properties

Molecular Formula |

C6H3Cl2IZn |

|---|---|

Molecular Weight |

338.3 g/mol |

IUPAC Name |

zinc;1,3-dichlorobenzene-5-ide;iodide |

InChI |

InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |

InChI Key |

HIWLJUNTNGOHMX-UHFFFAOYSA-M |

Canonical SMILES |

C1=[C-]C=C(C=C1Cl)Cl.[Zn+2].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1,3-dichlorobenzene-5-ide;iodide typically involves the reaction of zinc salts with 1,3-dichlorobenzene and iodide under controlled conditions. One common method is the Sandmeyer reaction, where 3-chloroaniline is converted to 1,3-dichlorobenzene, which is then reacted with zinc salts and iodide to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination of benzene to produce 1,3-dichlorobenzene, followed by its reaction with zinc salts and iodide. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Zinc;1,3-dichlorobenzene-5-ide;iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce chlorinated benzenes, while substitution reactions can yield a variety of substituted benzene derivatives .

Scientific Research Applications

Zinc;1,3-dichlorobenzene-5-ide;iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of zinc;1,3-dichlorobenzene-5-ide;iodide involves its interaction with molecular targets and pathways. Zinc ions play a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its use in catalysis or as a therapeutic agent .

Comparison with Similar Compounds

Zinc Halides and Aromatic Complexes

Zinc halides (e.g., ZnCl₂, ZnI₂) are well-documented catalysts in hydration/dehydration reactions. highlights their mechanistic similarity to mineral acids, with intermediate zinc halide complexes playing key roles in reaction pathways.

Table 1: Catalytic Properties of Zinc Compounds

| Compound | Catalytic Role | Key Interaction Mechanism |

|---|---|---|

| ZnCl₂ | Acid catalyst in hydration reactions | Lewis acid coordination |

| Zinc;1,3-dichlorobenzene-5-ide;iodide | Potential aromatic substrate binding | π-π stacking, halogen bonding |

Table 2: Bioavailability of Zinc Compounds

| Compound | Bioavailability Rank | Key Application |

|---|---|---|

| Zinc gluconate | High | Dietary supplements |

| Zinc oxide | Low | Industrial coatings |

| This compound | Unknown | Hypothetical therapeutic agents |

Table 3: Industrial Utility of Zinc Compounds

| Compound | Application Domain | Performance Metric |

|---|---|---|

| ZnO | Coatings, electronics | High UV absorption |

| ZnCl₂ | Rubber vulcanization | Fast cure initiation |

| This compound | Advanced materials | Potential halogen-enhanced stability |

Computational and Database-Driven Insights

The ZINC database () catalogs millions of compounds, including zinc complexes. Virtual screening studies () demonstrate that ZINC-derived compounds often outperform smaller libraries in docking scores, suggesting that this compound could be optimized for drug discovery. Furthermore, combinatorial libraries () and machine learning models () enable the design of zinc-containing analogs with tailored properties, such as improved quantum efficiency or bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.